molecular formula C6H7Cl3N2 B2814759 3,5-Dichlorobenzene-1,2-diamine hydrochloride CAS No. 1808569-12-1

3,5-Dichlorobenzene-1,2-diamine hydrochloride

Cat. No. B2814759
CAS RN: 1808569-12-1
M. Wt: 213.49
InChI Key: FTMQZIQCGINOBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichlorobenzene-1,2-diamine hydrochloride is a chemical compound that is widely used in scientific research. It is also known as DCBDA hydrochloride and has the chemical formula C6H7Cl2N2.HCl. This compound is a white crystalline powder that is soluble in water and has a melting point of 232-234°C. It is a derivative of benzene and is commonly used as a starting material for the synthesis of other compounds.

Scientific Research Applications

Optical Properties and Polymer Applications

Research has shown that diamine monomers containing specific rings like the 1,3,4-oxadiazole can be synthesized and used to prepare novel polyamides and poly(amide-imide)s. These polymers exhibit high thermal stability, film-forming ability, good solubility in organic solvents, and notably, fluorescence in the blue region when dissolved, with high quantum yields and significant Stokes shift values. The introduction of hydrochloric acid into polymer solutions notably affects these optical properties, showcasing a potential for diverse applications in material science and engineering (Hamciuc et al., 2015).

Catalytic and Environmental Applications

The oxidation behavior of chlorinated benzenes, such as chlorobenzene and 1,3,5-trichlorobenzene, has been explored through catalytic studies using V2O5/TiO2 catalysts. This research underscores the influence of molecular structural properties on oxidation rates and the role of chlorine substituents in the catalytic oxidation process. Such studies are crucial for understanding the degradation of environmental pollutants and improving the efficiency of catalytic converters for cleaner air (Wang et al., 2015).

Advanced Material Design

Innovative diamine-containing compounds have been synthesized for potential applications in advanced material design, such as the development of green fluorophores with high fluorescence emission, photostability, and water solubility. These compounds exhibit solvent- and pH-independent fluorescence with large Stokes shifts, demonstrating their potential in imaging applications and the development of luminescent materials (Beppu et al., 2015).

Synthesis and Structural Characterization

A new siloxane diamine and its derived Schiff bases have been synthesized and characterized, revealing insights into their structure and antimicrobial activities. Such compounds highlight the synthetic versatility of diamines and their potential in developing new materials with specific biological activities (Zaltariov et al., 2013).

Mechanism of Action

Action Environment:

Environmental factors (e.g., temperature, pH, humidity) affect the stability and reactivity of 3,5-Dichlorobenzene-1,2-diamine hydrochloride. It may degrade under certain conditions, impacting its efficacy and persistence.

: 3,5-Dichloro-1,2-benzenediamine | ChemSpider : 3,5-dichlorobenzene-1,2-diamine hydrochloride | Sigma-Aldrich : 3,5-二氯-1,2-苯二胺_化工百科 - ChemBK

properties

IUPAC Name

3,5-dichlorobenzene-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2.ClH/c7-3-1-4(8)6(10)5(9)2-3;/h1-2H,9-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMQZIQCGINOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)N)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichlorobenzene-1,2-diamine hydrochloride

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